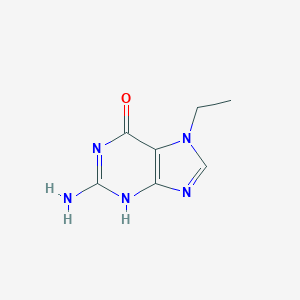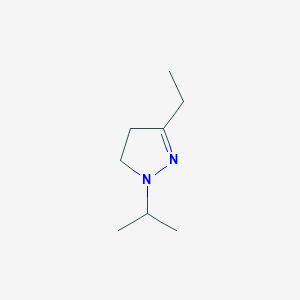
2-Pyrazoline, 3-ethyl-1-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazoline, 3-ethyl-1-isopropyl- is a heterocyclic organic compound with a chemical formula C9H14N2. It belongs to the pyrazoline family of compounds and has gained significant attention in recent years due to its potential applications in various scientific fields.
Applications De Recherche Scientifique
2-Pyrazoline, 3-ethyl-1-isopropyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. It has been found to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-Pyrazoline, 3-ethyl-1-isopropyl- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to exhibit significant antioxidant activity, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
2-Pyrazoline, 3-ethyl-1-isopropyl- has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Pyrazoline, 3-ethyl-1-isopropyl- in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-Pyrazoline, 3-ethyl-1-isopropyl-. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of its potential applications in the treatment of various neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of the compound and to identify potential drug targets.
Conclusion:
In conclusion, 2-Pyrazoline, 3-ethyl-1-isopropyl- is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective therapeutic strategies.
Méthodes De Synthèse
The synthesis of 2-Pyrazoline, 3-ethyl-1-isopropyl- can be achieved through the reaction of 3-ethyl-1-isopropyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate. This reaction leads to the formation of 2-Pyrazoline, 3-ethyl-1-isopropyl- with a yield of approximately 85%. The purity of the compound can be further improved through recrystallization.
Propriétés
Numéro CAS |
18631-72-6 |
|---|---|
Nom du produit |
2-Pyrazoline, 3-ethyl-1-isopropyl- |
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
5-ethyl-2-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2/c1-4-8-5-6-10(9-8)7(2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
UMSXSCVFMDGXJU-UHFFFAOYSA-N |
SMILES |
CCC1=NN(CC1)C(C)C |
SMILES canonique |
CCC1=NN(CC1)C(C)C |
Synonymes |
3-Ethyl-1-isopropyl-2-pyrazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



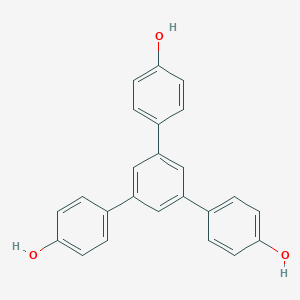




![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

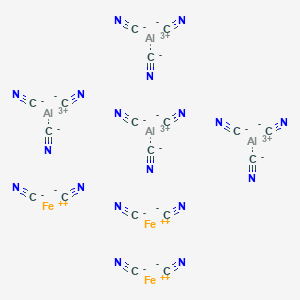

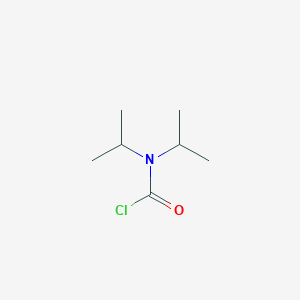
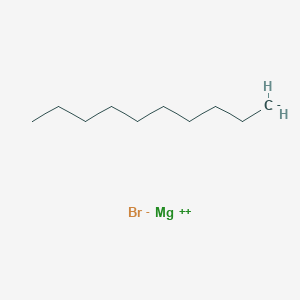
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)

